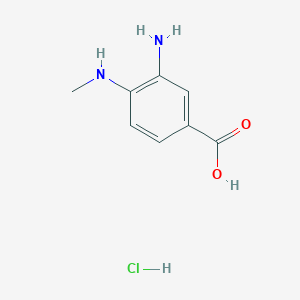

3-Amino-4-(methylamino)benzoic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Amino-4-(methylamino)benzoic acid hydrochloride is a chemical compound with the molecular formula C8H10N2O2·HCl. It is a derivative of benzoic acid, featuring an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: The compound can be synthesized by starting with 4-methylbenzoic acid. The first step involves nitration to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group.

Amination: Another method involves the amination of 3-nitro-4-methylbenzoic acid. This process typically uses reducing agents such as iron or tin in acidic conditions to convert the nitro group to an amino group.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid, to form various oxidized products.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Substitution reactions involve replacing one of the functional groups with another group. For example, the amino group can be substituted with an acyl group using acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

Substitution: Acyl chlorides (RCOCl), thionyl chloride (SOCl2)

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Amines, alcohols

Substitution Products: Amides, esters

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 3-Amino-4-(methylamino)benzoic acid hydrochloride exhibits biological activities, particularly in inhibiting the growth of certain bacteria and fungi. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, suggesting potential as an antimicrobial agent .

Pharmaceutical Development

The compound's ability to modulate biological pathways makes it a candidate for pharmaceutical development. It may interact with enzymes involved in metabolic processes or act as a receptor modulator, which is crucial for understanding its pharmacological properties and therapeutic uses .

Biochemical Applications

Protein Synthesis

As a modified amino acid, this compound is utilized in the synthesis of proteins. Its incorporation into peptides can alter their properties, enhancing stability or bioactivity . This application is particularly relevant in the design of peptide-based drugs.

Enzyme Inhibition Studies

Studies have shown that this compound can inhibit specific enzymes, making it useful for investigating enzyme mechanisms and developing enzyme inhibitors. For example, its interaction with various metabolic enzymes can provide insights into metabolic disorders.

Organic Synthesis

Synthetic Intermediates

The compound serves as an important intermediate in organic synthesis. It can be synthesized through several methods, including the acylation of anthranilic acid with N-methylglycine. Its versatility allows it to participate in various chemical reactions leading to the formation of more complex molecules.

| Synthesis Method | Description |

|---|---|

| Acylation of Anthranilic Acid | Involves reacting anthranilic acid with N-methylglycine followed by hydrolysis. |

| Reaction with Methylamine | Utilizes 3-nitro-4-aminobenzoic acid reacting with methylamine to yield the compound. |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against specific strains of bacteria and fungi. The compound was tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 50 µg/mL.

Case Study 2: Enzyme Interaction

In another investigation focusing on enzyme inhibition, researchers explored the interaction of this compound with cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. The results indicated that it could serve as a potential lead compound for developing anti-inflammatory drugs due to its inhibitory effects on COX activity.

Wirkmechanismus

The mechanism by which 3-Amino-4-(methylamino)benzoic acid hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-methylbenzoic acid

4-Amino-3-methylbenzoic acid

3-Amino-4-(ethylamino)benzoic acid

Uniqueness: 3-Amino-4-(methylamino)benzoic acid hydrochloride is unique due to its specific arrangement of amino and methylamino groups, which influences its reactivity and applications

Biologische Aktivität

3-Amino-4-(methylamino)benzoic acid hydrochloride, a derivative of benzoic acid, has garnered attention in biochemical research due to its diverse biological activities. This compound, with the molecular formula C8H10N2O2·HCl, features an amino group at the 3-position and a methylamino group at the 4-position of the benzene ring. Its unique structure allows it to interact with various enzymes and proteins, influencing numerous biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It plays a significant role in enzyme-mediated reactions, particularly in peptide synthesis. The compound can act as a substrate or inhibitor for specific enzymes, thereby influencing their activity and function.

- Cell Signaling Modulation : The compound affects cell signaling pathways by altering phosphorylation states of signaling molecules. This modulation can lead to changes in gene expression and cellular metabolism.

- Binding Interactions : At the molecular level, it binds to various biomolecules, which can result in enzyme inhibition or activation depending on the context. For example, it may inhibit certain proteases by occupying their active sites.

The compound exhibits several noteworthy biochemical properties:

- Stability : In laboratory settings, it maintains stability under controlled conditions but may degrade when exposed to light or heat.

- Dosage Effects : Studies in animal models indicate that low doses can enhance enzyme activity and gene expression, while high doses may lead to toxic effects such as cell death.

- Metabolic Pathways : It participates in metabolic processes involving hydroxylation and methylation, producing metabolites with distinct biochemical properties.

Cellular Effects

This compound influences cellular functions significantly:

- Gene Expression : The compound can modulate transcription factors, leading to alterations in mRNA levels and protein synthesis within cells.

- Transport Mechanisms : Its transport across cell membranes is facilitated by specific transporters, which are crucial for its localization and function within cellular compartments.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-4-methylbenzoic acid | Amino group at 3-position | Less potent in enzyme interactions compared to target compound |

| 4-Amino-3-methylbenzoic acid | Amino group at 4-position | Different binding affinities affecting cellular effects |

| 3-Amino-4-(ethylamino)benzoic acid | Ethylamino group instead of methylamino | Altered pharmacokinetics and biological activity |

Research Applications

The compound's applications span various scientific fields:

- Chemistry : It is utilized as a building block in organic synthesis for pharmaceuticals and fine chemicals.

- Biology : Researchers employ it to investigate enzyme mechanisms and metabolic pathways.

- Medicine : There are potential therapeutic applications as an intermediate in drug synthesis targeting various diseases.

- Industry : It is used in producing dyes and pigments .

Case Studies

Research has demonstrated the compound's effectiveness in specific experimental settings:

- Enzyme Activity Studies : In vitro studies showed that varying concentrations of this compound significantly impacted enzyme kinetics, highlighting its potential as a modulator in biochemical assays.

- Animal Model Experiments : In vivo experiments indicated that low doses improved metabolic functions without adverse effects, while higher doses resulted in toxicity, underscoring the importance of dosage optimization for therapeutic applications.

Eigenschaften

IUPAC Name |

3-amino-4-(methylamino)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-10-7-3-2-5(8(11)12)4-6(7)9;/h2-4,10H,9H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXWLRFASNWVDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.